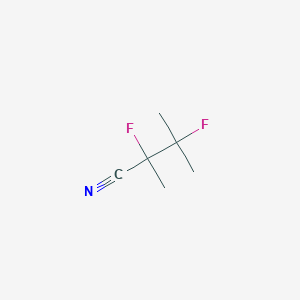
2,3-Difluoro-2,3-dimethylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of gem-difluorinated cyclobutanes, as described in the first paper, involves a migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) using commercially available Selectfluor (F-TEDA-BF4) and Py·HF as fluorine sources. This process includes a Wagner-Meerwein rearrangement under mild reaction conditions, which could potentially be adapted for the synthesis of 2,3-Difluoro-2,3-dimethylbutanenitrile by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-2,3-dimethylbutanenitrile can be inferred to contain a difluoromethyl group and a nitrile group, which are both electron-withdrawing. This could affect the compound's reactivity and stability. The gem-difluorocyclobutane core discussed in the first paper is a valuable structural element in medicinal chemistry, suggesting that the difluorinated butanenitrile could also have interesting chemical properties .
Chemical Reactions Analysis
The second paper discusses the reactivity of perfluoro-2,3-dimethylbutadiene with various nucleophiles, leading to substitution and addition products. This suggests that the difluorinated butanenitrile might also undergo similar nucleophilic reactions, potentially at the nitrile or the fluorinated carbon atoms . The third paper describes the dimerization of perfluoro-2,3-dimethylbutadiene and related reactions, which could provide insights into the dimerization or polymerization tendencies of 2,3-Difluoro-2,3-dimethylbutanenitrile under certain conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,3-Difluoro-2,3-dimethylbutanenitrile are not directly reported, the presence of fluorine atoms is known to significantly affect these properties. For instance, the fluorine atoms could increase the lipophilicity and stability of the molecule, making it potentially valuable in medicinal chemistry. The papers do not provide specific data on the physical properties of related compounds, but the reactivity patterns observed suggest that 2,3-Difluoro-2,3-dimethylbutanenitrile could exhibit unique reactivity due to the presence of both difluoromethyl and nitrile functional groups .
Aplicaciones Científicas De Investigación
Reactions and Synthesis
- 2,3-Difluoro-2,3-dimethylbutanenitrile is involved in various chemical reactions and synthetic processes. For example, its reaction with caesium fluoride can lead to the formation of dimers, which are crucial in synthetic chemistry (Chambers, Lindley, & Fielding, 1981). Additionally, its oxidative addition to trifluoroacetamide leads to the formation of unique compounds with potential application in organic synthesis (Astakhova, Moskalik, Sterkhova, & Shainyan, 2017).
Photochemical Properties
- The compound shows interesting behavior under ultraviolet (UV) irradiation. For instance, perfluoro-2,3-dimethylbut-2-ene, derived from 2,3-difluoro-2,3-dimethylbutanenitrile, is efficiently isomerised to perfluoro-2,3-dimethylbut-1-ene under UV light (Bell, Fields, Haszeldine, & Moran, 1980). This illustrates its potential in photochemistry and material science.
Applications in Organometallic Chemistry
- In the realm of organometallic chemistry, 2,3-difluoro-2,3-dimethylbutanenitrile participates in reactions leading to interesting organometallic compounds. For example, its interaction with phosphaboradibenzofulvene yields complex organometallic structures, which are significant for catalytic and synthetic applications (Breunig, Hübner, Bolte, Wagner, & Lerner, 2013).
Anion Binding and Sensing
- Fluorinated compounds derived from 2,3-difluoro-2,3-dimethylbutanenitrile have been used to develop anion receptors with augmented affinities and enhanced selectivities. These compounds are particularly effective in binding fluoride, chloride, and dihydrogen phosphate anions, which is valuable in environmental monitoring and analytical chemistry (Anzenbacher et al., 2000).
Catalysis and Hydrogenolysis
- In catalysis, derivatives of 2,3-difluoro-2,3-dimethylbutanenitrile have been studied for their reactivity in hydrogenolysis, providing insights into the mechanisms of hydrocarbon transformations on various metal catalysts (Machiels, 1979).
Environmental Impact and Safety
- While not directly related to the compound's use, it's important to note that related compounds, such as 2,3-dimethyl-2,3-diisobutyl succinonitrile, have been identified as volatile organic compounds emitted from laser printers, indicating the importance of monitoring and regulating the environmental and health impacts of such chemicals (Barrero-Moreno et al., 2008).
Safety and Hazards
The safety information for 2,3-Difluoro-2,3-dimethylbutanenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2,3-difluoro-2,3-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c1-5(2,7)6(3,8)4-9/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIMEQCLQNVRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C#N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-2,3-dimethylbutanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)

![2-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B3008710.png)

![N-(2-chlorobenzyl)-2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B3008712.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/no-structure.png)
![2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008716.png)
![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)
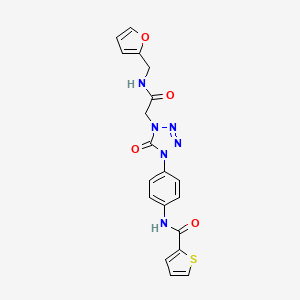
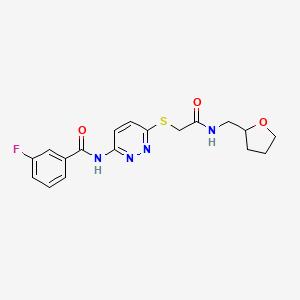
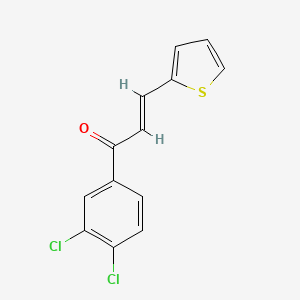
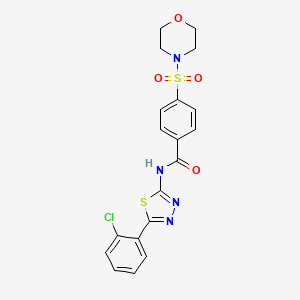
![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)
![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)